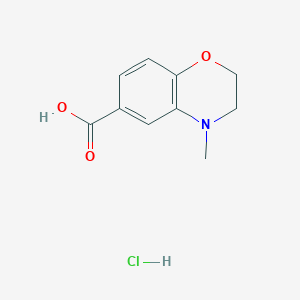

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride is a benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused with an oxazine moiety. The compound features a methyl group at position 4 and a carboxylic acid group at position 6, with the latter forming a hydrochloride salt to enhance solubility. Key properties include:

- Molecular formula: C₁₀H₁₁NO₃·HCl (free acid: C₁₀H₁₁NO₃) .

- Molecular weight: 229.65 g/mol (calculated for hydrochloride; free acid: 193.19 g/mol) .

- Melting point (free acid): 143–152.5°C .

- CAS Registry Number: 212578-38-6 (free acid) .

This compound is often utilized as a synthetic intermediate in pharmaceutical research, particularly for developing antimicrobial agents and central nervous system modulators due to the benzoxazine scaffold’s bioactivity .

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11;/h2-3,6H,4-5H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNWELKEGYSMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890285-66-1 | |

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the reaction of 3,4-dihydro-2H-1,4-benzoxazine with a suitable methylating agent, such as methyl iodide, to introduce the methyl group at the 4-position.

Oxidation: The resulting compound is then oxidized using an oxidizing agent, such as potassium permanganate or chromic acid, to introduce the carboxylic acid group at the 6-position.

Hydrochloride Formation: Finally, the carboxylic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Various alkyl halides, amines, or other nucleophiles.

Major Products Formed:

Oxidation products: Various carboxylic acids and their derivatives.

Reduction products: Alcohols and other reduced forms.

Substitution products: Derivatives with different substituents on the benzoxazine ring.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazine Derivatives

| Compound Name | Substituents & Positions | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|---|

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride | -CH₃ (C4), -COOH (C6), HCl | C₁₀H₁₁NO₃·HCl | 229.65* | N/A | Enhanced water solubility via salt |

| 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid | -Cl (C6), -CH₃ (C4), -C=O (C3), -COOH (C8) | C₁₀H₈ClNO₄ | 241.63 | 123040-79-9 | Electron-withdrawing Cl and ketone |

| Methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | -CH₃ (C2), -COOCH₃ (C7) | C₁₁H₁₃NO₃ | 207.23 | 1506052-39-6 | Ester form for synthetic flexibility |

| Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | -Benzyl (C4), -Cl (C6), -COOCH₂CH₃ (C2) | C₁₈H₁₈ClNO₃ | 331.80 | N/A | Bulky benzyl group for steric effects |

| 6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | -Cl (C6), -SO₂CH₃ (C4), -COOH (C2) | C₁₀H₁₀ClNO₅S | 291.71 | 866134-42-1 | Sulfonyl group enhances polarity |

*Calculated based on free acid (193.19 g/mol) + HCl (36.46 g/mol).

Functional and Substitutive Variations

- Position of Carboxylic Acid : The target compound’s -COOH at C6 contrasts with analogues having -COOH at C2, C7, or C8. Position affects hydrogen bonding and interactions with biological targets .

- Electron-Withdrawing Groups : Chloro (Cl) and sulfonyl (-SO₂CH₃) substituents increase polarity and may improve binding affinity in antimicrobial agents .

- Ester vs. Acid Forms : Methyl/ethyl esters (e.g., ) are typically intermediates for hydrolysis to active carboxylic acids .

- Salt Formation : The hydrochloride form of the target compound improves aqueous solubility compared to free acids or esters, a critical factor in drug formulation .

Research Findings and Physicochemical Data

- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher water solubility than free acids, facilitating parenteral administration .

- Thermal Stability : The free acid form of the target compound has a melting point range of 143–152.5°C, indicating moderate thermal stability .

- Synthetic Utility : Ethyl 4-benzyl-6-chloro derivatives () serve as precursors for complex molecules, highlighting the benzoxazine scaffold’s versatility .

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride (CAS No. 532391-92-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

- Molecular Formula : C₁₀H₁₁NO₃

- Molecular Weight : 193.2 g/mol

- Structure : The compound features a benzoxazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies involving related compounds indicate that they can be effective against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-3,4-dihydro-2H-benzoxazine | Staphylococcus aureus | 32 µg/mL |

| 4-Methyl-3,4-dihydro-2H-benzoxazine | Escherichia coli | 64 µg/mL |

| 4-Methyl-3,4-dihydro-2H-benzoxazine | Candida albicans | 16 µg/mL |

These findings suggest that 4-methyl-3,4-dihydro-2H-benzoxazine derivatives possess moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

In addition to its antimicrobial effects, some studies have indicated potential anti-inflammatory properties. Compounds with similar structures have been tested for their ability to inhibit inflammatory cytokines. For example:

- Tested Compounds : Various benzoxazine derivatives.

- Inflammatory Model : Lipopolysaccharide (LPS)-induced inflammation in vitro.

Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with these compounds at specific concentrations.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of benzoxazine derivatives demonstrated that certain modifications to the benzoxazine structure enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a zone of inhibition ranging from 15 mm to 28 mm depending on the substituents present .

Study 2: Anti-inflammatory Activity

In a controlled experiment evaluating the anti-inflammatory effects of related benzoxazine compounds on macrophages stimulated by LPS, it was found that treatment with these compounds resulted in a decrease in nitric oxide production and inflammatory markers. The observed effects were dose-dependent and suggested a mechanism involving the modulation of NF-kB signaling pathways .

Q & A

Q. What is the recommended synthetic route for preparing 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step protocol: (i) Acid Chloride Formation : React the free carboxylic acid precursor (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid) with oxalyl chloride (2 equiv.) in dry dichloromethane (DCM) under nitrogen, catalyzed by a drop of DMF. Stir for 90 min at room temperature, then remove solvent in vacuo to isolate the acid chloride . (ii) Hydrochloride Salt Formation : Treat the intermediate with 2 M HCl in diethyl ether (1 equiv.) in acetone. Filter and recrystallize the precipitate from ethanol to obtain the hydrochloride salt . Key Considerations : Use anhydrous conditions, monitor reaction completion via TLC (silica gel, 1:20 MeOH:DCM), and confirm purity via HPLC (>95%).

Q. How can chromatographic techniques assess the purity of this compound?

- Methodological Answer :

- TLC Analysis : Use silica gel plates with a mobile phase of 1–20% methanol in DCM. Visualize under UV (254 nm) or via iodine staining.

- Column Chromatography : Purify crude products using gradient elution (1–20% MeOH:DCM). Monitor fractions by TLC and combine pure fractions .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Retention time and peak symmetry indicate purity .

Q. What spectroscopic markers confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR (DMSO-d₆) : Expect aromatic protons (δ 7.6–8.3 ppm, singlet or doublet), methylene groups in the benzoxazine ring (δ 3.8–4.2 ppm), and methyl groups (δ 2.8–3.1 ppm).

- ¹³C NMR : Carboxylic acid carbon at δ ~168–170 ppm, aromatic carbons at δ 120–140 ppm .

- IR : Strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and O-H/N-H stretches (broad) at ~2500–3500 cm⁻¹ .

Advanced Research Questions

Q. How can discrepancies in melting point data between synthesis batches be resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform DSC at 10°C/min under nitrogen to determine precise melting points. Compare with literature values (e.g., 143–152.5°C for the free acid; adjust for hydrochloride salt effects) .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted acid, residual solvents). Optimize recrystallization solvents (e.g., ethanol vs. acetone) to remove impurities .

Q. What strategies improve coupling reaction yields during benzoxazine ring formation?

- Methodological Answer :

- Optimized Stoichiometry : Use 1.2 equiv. of sodium thiocyanate relative to the acid chloride to drive the reaction to completion .

- Temperature Control : Pre-cool reactants to 0°C before coupling to minimize side reactions.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency.

Typical Yield Range : 23–99%, depending on substituent steric effects .

Q. How can the compound’s stability under varying pH conditions be evaluated for formulation studies?

- Methodological Answer :

- pH Stability Assay : Dissolve the compound in buffers (pH 1–13) and incubate at 25°C/37°C. Withdraw aliquots at intervals (0–72 h) and analyze via HPLC for degradation products (e.g., free acid, ring-opened derivatives).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Stability is typically highest at pH 4–6 due to reduced hydrolysis of the benzoxazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.